

# An In-depth Technical Guide to the Pharmacology of PSB-KD107

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PSB-KD107** is a synthetic, non-lipid-like small molecule that has been identified as a potent and selective agonist for the G protein-coupled receptor 18 (GPR18), an orphan receptor that is considered a putative cannabinoid receptor.[1][2] This technical guide provides a comprehensive overview of the pharmacology of **PSB-KD107**, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for key assays. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals working to elucidate the therapeutic potential of GPR18 and its ligands.

## **Core Pharmacology**

**PSB-KD107** acts as a selective agonist at the GPR18 receptor.[1][2] Its activation of the receptor has been shown to be more potent and efficacious than that of the endogenous cannabinoid agonist  $\Delta 9$ -tetrahydrocannabinol (THC) in  $\beta$ -arrestin recruitment assays.[1] The compound exhibits high selectivity for GPR18 over other cannabinoid-sensitive receptors, including CB<sub>1</sub>, CB<sub>2</sub>, and GPR55.

## **Quantitative Pharmacological Data**



The following tables summarize the key quantitative data for **PSB-KD107** from various in vitro assays.

Table 1: Receptor Binding and Functional Activity

| Parameter                                               | Value    | Species/Cell<br>Line | Assay Type                | Reference |
|---------------------------------------------------------|----------|----------------------|---------------------------|-----------|
| EC50                                                    | 0.562 μΜ | Human (CHO<br>cells) | β-arrestin<br>recruitment |           |
| EC50                                                    | 1.78 μΜ  | Mouse                | Not Specified             |           |
| K <sub>i</sub> (Adenosine<br>A <sub>2</sub> A Receptor) | 0.33 μΜ  | Rat                  | Radioligand<br>binding    | _         |

Table 2: Vasorelaxant Activity in Rat Aorta

| Parameter         | Condition           | Value (plC₅₀) | Reference |
|-------------------|---------------------|---------------|-----------|
| pIC <sub>50</sub> | Endothelium-intact  | 5.22 ± 0.020  |           |
| pIC <sub>50</sub> | Endothelium-denuded | 4.904 ± 0.023 |           |
| pIC <sub>50</sub> | + PSB-CB-92 (10 μM) | 4.884 ± 0.020 |           |
| pIC50             | + PSB-CB-92 (20 μM) | 4.735 ± 0.023 |           |

pIC<sub>50</sub> is the negative logarithm of the half maximal inhibitory concentration.

## **Mechanism of Action and Signaling Pathways**

**PSB-KD107** elicits its physiological effects primarily through the activation of GPR18, which is coupled to Gi/o proteins. This activation initiates a signaling cascade that has been particularly well-characterized in the context of its vasodilatory effects.

## **Vasodilation Signaling Pathway**







The vasorelaxant effect of **PSB-KD107** is largely dependent on the presence of a functional endothelium. The proposed signaling pathway is as follows:

- GPR18 Activation: PSB-KD107 binds to and activates GPR18 on endothelial cells.
- Gi/o Protein Activation: The activated GPR18 stimulates inhibitory G proteins (Gi/o).
- eNOS Activation: The Gi/o signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS).
- Nitric Oxide (NO) Production: Activated eNOS synthesizes nitric oxide (NO) from L-arginine.
- Guanylate Cyclase Stimulation: NO diffuses from the endothelial cells to the adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC).
- cGMP Production: sGC catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).
- Potassium Channel Activation: Increased cGMP levels are thought to activate potassium
   (K+) channels in the smooth muscle cell membrane.
- Hyperpolarization and Relaxation: The opening of K<sup>+</sup> channels leads to hyperpolarization of the cell membrane, which in turn causes the closure of voltage-gated calcium channels, reducing intracellular calcium concentration and resulting in smooth muscle relaxation and vasodilation.





Click to download full resolution via product page

PSB-KD107-induced vasodilation signaling pathway.



## Experimental Protocols β-Arrestin Recruitment Assay

This assay is used to determine the functional potency of **PSB-KD107** at the GPR18 receptor.

Objective: To measure the EC<sub>50</sub> of **PSB-KD107** for GPR18 activation by quantifying  $\beta$ -arrestin 2 recruitment.

#### Materials:

- CHO-K1 cells stably co-expressing ProLink-tagged GPR18 and EA-tagged β-arrestin 2 (e.g., PathHunter® eXpress GPR18 CHO-K1 β-Arrestin Orphan GPCR Assay kit).
- Cell plating media.
- PSB-KD107 stock solution (in DMSO).
- Assay buffer.
- Detection reagent (containing β-galactosidase substrate).
- 384-well white, solid-bottom assay plates.
- · Luminometer.

#### Procedure:

- Cell Plating: On the day of the assay, thaw and plate the CHO-K1 GPR18 cells into 384-well plates at a density of 5,000-10,000 cells per well in cell plating media.
- Compound Preparation: Prepare a serial dilution of PSB-KD107 in assay buffer. The final DMSO concentration should be kept below 0.5%.
- Compound Addition: Add the diluted PSB-KD107 solutions to the cell plates. Include wells
  with assay buffer only as a negative control.
- Incubation: Incubate the plates for 90 minutes at 37°C in a humidified incubator.



- Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes in the dark.
- Measurement: Measure the chemiluminescent signal using a luminometer.
- Data Analysis: Plot the luminescence signal against the logarithm of the **PSB-KD107** concentration and fit the data to a sigmoidal dose-response curve to determine the EC<sub>50</sub> value.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. PSB-KD107 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. PSB-KD107 | GPR18 agonist | Probechem Biochemicals [probechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of PSB-KD107]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10794380#understanding-the-pharmacology-of-psb-kd107]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com